REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].P(Br)(Br)[Br:12].CO.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:12][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10] |f:3.4.5|
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
13.66 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
574 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
13.66 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Type
|
CUSTOM
|
Details
|
After stirring for an additional 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
The mixture was then washed with 10% Na2CO3 (50 mL, 2×) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was removed under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: CALCULATEDPERCENTYIELD | 137.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |